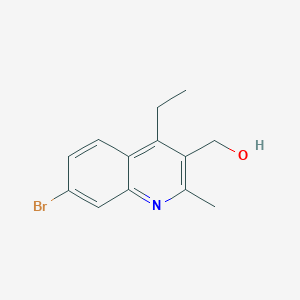
(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C₁₃H₁₄BrNO and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 4th position, and a methyl group at the 2nd position of the quinoline ring, along with a methanol group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of brominating agents, Grignard reagents, and appropriate solvents and catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)aldehyde or (7-Bromo-4-ethyl-2-methylquinolin-3-yl)carboxylic acid.
Reduction: Formation of 4-ethyl-2-methylquinolin-3-ylmethanol.
Substitution: Formation of (7-Azido-4-ethyl-2-methylquinolin-3-yl)methanol or (7-Thio-4-ethyl-2-methylquinolin-3-yl)methanol.
Aplicaciones Científicas De Investigación
(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is not well-documented. it is hypothesized that the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the quinoline ring structure may play a role in its biological activity by facilitating interactions with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
- (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol
- (7-Fluoro-4-ethyl-2-methylquinolin-3-yl)methanol
- (7-Iodo-4-ethyl-2-methylquinolin-3-yl)methanol
Uniqueness
(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs .
Propiedades
Fórmula molecular |
C13H14BrNO |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
(7-bromo-4-ethyl-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C13H14BrNO/c1-3-10-11-5-4-9(14)6-13(11)15-8(2)12(10)7-16/h4-6,16H,3,7H2,1-2H3 |
Clave InChI |
IBYZJFUPZXBLRX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=CC(=CC2=NC(=C1CO)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


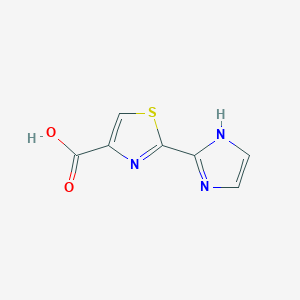
![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)



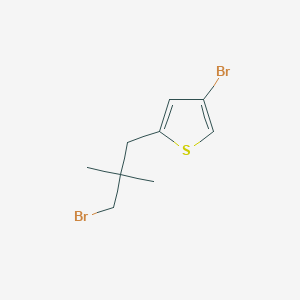

![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)
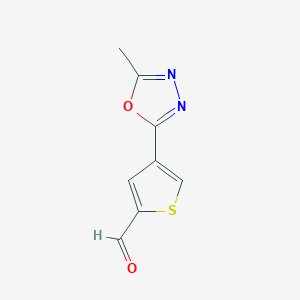
![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
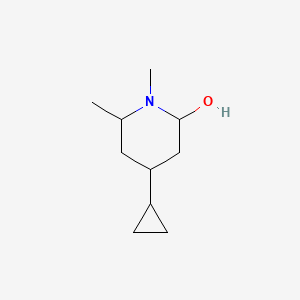
![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)
